molecular formula C22H23ClN4O3 B2623547 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 896372-91-1

3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2623547
CAS No.: 896372-91-1
M. Wt: 426.9
InChI Key: FRXJMIIFSPMTJN-UHFFFAOYSA-N
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Description

3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that features a quinazoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Piperazine Derivative: This involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the piperazine derivative.

    Coupling with Quinazoline Core: The piperazine derivative is then coupled with a quinazoline precursor through a series of condensation reactions, often involving catalysts and specific solvents to facilitate the reaction.

    Final Cyclization and Purification: The final step involves cyclization to form the tetrahydroquinazoline core, followed by purification processes such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the biological activity of the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce various reduced derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound may find use in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The quinazoline core may also interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropanenitrile
  • N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-{3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione stands out due to its specific combination of the quinazoline and piperazine moieties. This unique structure may confer distinct biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-15-6-7-16(23)14-19(15)25-10-12-26(13-11-25)20(28)8-9-27-21(29)17-4-2-3-5-18(17)24-22(27)30/h2-7,14H,8-13H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXJMIIFSPMTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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